5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate
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Description
5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10F2N2O2S and its molecular weight is 332.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Applications
- Researchers have developed derivatives of thiazole compounds, including those related to 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, for various applications. One study involved the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives, exploring their electronic and chemical reactivity properties through quantum chemical calculations. These derivatives were also evaluated for their antioxidant efficacy using molecular docking techniques and in vitro antioxidant activity studies (Hossan, 2020).
Antibacterial and DNA Binding Studies
- Another research highlighted the antibacterial activities of thiazole derivatives. For instance, a study on (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide demonstrated its promising antibacterial activity against various bacterial strains. Additionally, the compound showed a notable affinity towards the DNA double helix, indicating its potential in DNA binding studies (Kamat, Santosh, & Nayak, 2019).
Anticancer Research
- In anticancer research, thiazole derivatives have shown significant potential. For instance, a study on the synthesis of arylazothiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. This highlights the potential of thiazole derivatives in developing new anticancer agents (Gomha, Riyadh, Mahmoud, & Elaasser, 2015).
Antimicrobial and Antioxidant Activities
- Thiazole compounds have also been synthesized and tested for their antimicrobial activities against various microorganisms. A study synthesizing 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety showed significant antimicrobial properties (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Properties
IUPAC Name |
(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)11-6-5-10(17)8-12(11)18/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKSBELIKLNLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.